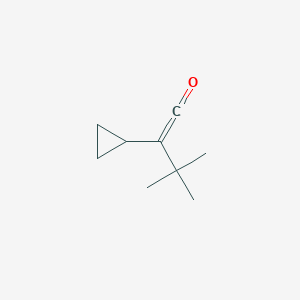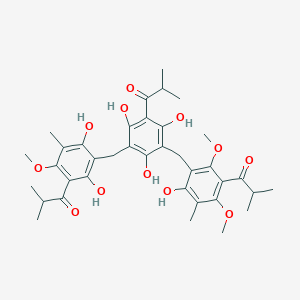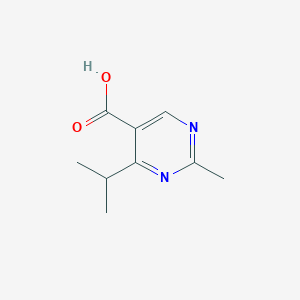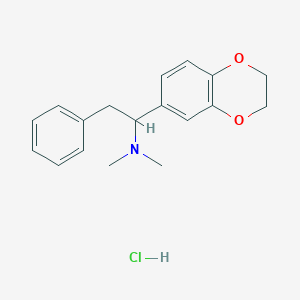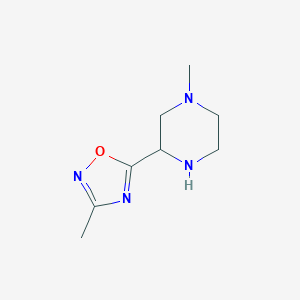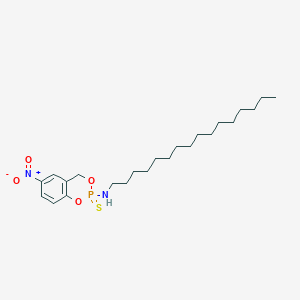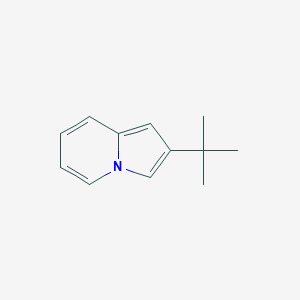
Dimethyl (1-hydroxyethyl)phosphonate
Descripción general
Descripción
Dimethyl (1-hydroxyethyl)phosphonate is a significant phosphonate ester due to its extensive utility as a crucial precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It is also commonly used as a versatile reagent in different organic synthesis reactions and has fire-retardant properties .
Synthesis Analysis
The synthesis of this compound involves an esterification reaction with acryloyl chloride in dichloromethane in the presence of triethylamine . It is also obtained by the reaction of dimethyl H-phosphonate with 2-hydroxyalkyl-N-2-hydroxyethyl carbamates at 135°C .Molecular Structure Analysis
The molecular formula of this compound is C4H11O4P . It has a molecular weight of 154.10200 . The InChI key is KZHGNHTVCUWRKR-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the polymerization of phosphorus-containing (meth)acrylate monomers . It also reacts with hydroxyalkyl carbamates to form several secondary compounds .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 97°C at 6mmHg and a flash point of 192°C . The specific gravity at 20/20 is 1.23 , and the refractive index is 1.44 .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis Applications
- Dimethyl H-phosphonate, including forms like dimethyl (1-hydroxyethyl)phosphonate, is used in synthesizing aminophosphonic acids. This process involves several steps, including transesterification and hydrolysis, as investigated using NMR and mass spectroscopy (Troev, Koseva, & Hägele, 2008).
- The compound is also involved in reactions with chlorides like sulfuryl chloride and phosphorus pentachloride, leading to the formation of olefinic and dichloro derivatives of phosphonates (Yamashita et al., 1987).
NMR Spectroscopy Studies
- NMR spectroscopy studies have been conducted on this compound, revealing characteristics like non-equivalence of methoxyl protons due to varying environments and steric conditions arising from hydrogen bonding (Nikonorov et al., 1976).
Herbicidal Applications
- In the field of agriculture, dimethyl 1-hydroxyalkylphosphonates have been used in synthesizing herbicides. These compounds exhibit notable herbicidal activity and are synthesized through a condensation process (He, Wang, & Yuan, 2005).
Polymer Science
- The compound has been utilized in RAFT polymerization processes, leading to the creation of new phosphorus-based materials. This involves controlling molecular weight and characterizing polymers through various spectroscopic techniques (Canniccioni et al., 2013).
Synthetic Organic Chemistry
- In organic chemistry, this compound is used in synthesizing various phosphonic acids and derivatives. These compounds have applications in producing analogs of amino acids and other organic compounds (Hammerschmidt & Völlenkle, 1989).
Green Chemistry and Agricultural Enhancement
- Research in green chemistry has led to the synthesis of new phosphonates, which have shown to stimulate plant growth. These compounds interact with β-cyclodextrin, leading to the formation of complexes that benefit agricultural crops like spring wheat (Malmakova et al., 2019).
Safety and Hazards
Dimethyl (1-hydroxyethyl)phosphonate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It should be stored under inert gas in a well-ventilated place, and the container should be kept tightly closed .
Direcciones Futuras
Phosphonates, including Dimethyl (1-hydroxyethyl)phosphonate, have been widely studied due to their unusual and interesting properties . They are extensively used in industry, notably to bind metals . They are also involved in flame retardancy and are used in the biomedical field . Future research may focus on their potential applications in these areas and the development of new synthesis methods .
Propiedades
IUPAC Name |
1-dimethoxyphosphorylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHGNHTVCUWRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872272 | |
| Record name | Dimethyl (1-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10184-66-4 | |
| Record name | Dimethyl P-(1-hydroxyethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10184-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (1-hydroxyethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl (1-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (1-hydroxyethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




